molecular formula C23H19N4O3S- B215635 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE

Cat. No.: B215635
M. Wt: 431.5 g/mol
InChI Key: LZLDVYGFNOXIJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a pyrazolopyridine structure, along with a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the construction of the pyrazolopyridine core. The final steps involve the introduction of the methoxyphenyl group and the formation of the complete heterocyclic structure. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
  • 2-(1,3-Benzothiazol-2-ylthio)succinic acid
  • 3-{(4-Methoxyphenyl)acetylamino}-N,N-dimethyl-1-propanaminium

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a pyrazolopyridine core and a methoxyphenyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C23H19N4O3S-

Molecular Weight

431.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C23H20N4O3S/c1-14-21-18(13-20(28)26(14)12-11-15-7-9-16(30-2)10-8-15)25-27(22(21)29)23-24-17-5-3-4-6-19(17)31-23/h3-10,13,28H,11-12H2,1-2H3/p-1

InChI Key

LZLDVYGFNOXIJV-UHFFFAOYSA-M

SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=C(C=C5)OC)[O-]

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=C(C=C5)OC)[O-]

Origin of Product

United States

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